Cas no 1215007-07-0 (7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one)

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a boronic ester derivative with significant utility in organic synthesis and pharmaceutical research. Its tetramethyl dioxaborolane moiety enhances stability and solubility, facilitating handling and storage under ambient conditions. The benzazepinone core provides a versatile scaffold for further functionalization, making it valuable in the development of bioactive compounds. This compound is particularly advantageous in Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable boron reagent for constructing complex molecular architectures. Its well-defined reactivity and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry and materials science applications.
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one structure
1215007-07-0 structure
商品名:7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
CAS番号:1215007-07-0
MF:C16H22BNO3
メガワット:287.161784648895
CID:2102063
PubChem ID:70654985

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one 化学的及び物理的性質

名前と識別子

    • 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPIN-1-ONE
    • 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
    • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[c]azepin-1-one
    • SIUFXRVVZSWOTQ-UHFFFAOYSA-N
    • NE55426
    • 7-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2,
    • 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
    • インチ: 1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-5-9-18-14(13)19/h7-8,10H,5-6,9H2,1-4H3,(H,18,19)
    • InChIKey: SIUFXRVVZSWOTQ-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2=CC=C3C(NCCCC3=C2)=O)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 408
  • トポロジー分子極性表面積: 47.6

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM556448-50mg
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
1215007-07-0 95%+
50mg
$754 2022-09-04
Chemenu
CM556448-1g
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
1215007-07-0 95%+
1g
$904 2022-09-04
Enamine
EN300-175728-0.1g
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0 95%
0.1g
$407.0 2023-09-20
Enamine
EN300-175728-0.25g
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0 95%
0.25g
$579.0 2023-09-20
Enamine
EN300-175728-2.5g
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0 95%
2.5g
$2295.0 2023-09-20
Enamine
EN300-175728-1.0g
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0 95%
1.0g
$1172.0 2023-07-08
TRC
T303018-10mg
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0
10mg
$ 95.00 2022-06-02
Aaron
AR00HGYM-250mg
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0 95%
250mg
$822.00 2025-01-24
Aaron
AR00HGYM-2.5g
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0 95%
2.5g
$3181.00 2025-01-24
A2B Chem LLC
AI14034-500mg
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
1215007-07-0 95%
500mg
$998.00 2024-04-20

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one 関連文献

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-oneに関する追加情報

Introduction to 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS No. 1215007-07-0)

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. This compound, identified by the CAS number 1215007-07-0, belongs to the benzazepine class of heterocyclic molecules, which are widely recognized for their biological activity and utility in drug development. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl substituent makes this molecule particularly interesting for its role in cross-coupling reactions, which are fundamental in modern synthetic organic chemistry.

The benzazepine core structure of this compound is characterized by a fused ring system consisting of a benzene ring and a pyrrolidine ring. This configuration imparts specific electronic and steric properties that can be leveraged in the design of bioactive molecules. The tetramethyl substitution on the dioxaborolan ring not only enhances the stability of the boronic ester functionality but also influences the overall reactivity and conformational preferences of the molecule. These attributes make it a valuable intermediate in the synthesis of more complex pharmacophores.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their versatility in Suzuki-Miyaura cross-coupling reactions. The dioxaborolan moiety in this compound is particularly advantageous because it provides a highly reactive and stable boronic ester that can undergo efficient coupling with various aryl halides or triflates. This reaction is pivotal in constructing biaryl systems, which are prevalent in many therapeutic agents. The ability to introduce such functional groups with high precision and yield is crucial for the scalability and commercial viability of pharmaceutical processes.

The significance of this compound is further underscored by its potential applications in medicinal chemistry. Benzazepine derivatives have been extensively studied for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. The specific substitution pattern in 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one may confer unique biological activities that differentiate it from other analogs. For instance, the bulky tetramethyl group could modulate binding interactions with target proteins or enzymes, thereby influencing the compound's efficacy and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like this one with unprecedented accuracy. Molecular docking studies have shown that derivatives of benzazepine can interact with various binding pockets in proteins associated with diseases such as Alzheimer's and Parkinson's. The tetramethyl-dioxaborolan substituent may enhance solubility or metabolic stability, factors that are critical for drug-like properties. These insights suggest that this compound could serve as a lead structure for developing novel therapeutics.

The synthetic route to 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves multi-step organic transformations that highlight the importance of boron chemistry in modern drug synthesis. The introduction of the dioxaborolan group typically requires careful optimization to ensure high yields and minimal side reactions. Techniques such as palladium-catalyzed cross-coupling under inert conditions are often employed to achieve these objectives. The efficiency of these synthetic protocols directly impacts the cost-effectiveness and sustainability of pharmaceutical manufacturing processes.

From a broader perspective, the development of new heterocyclic compounds like this one contributes to the growing library of molecular tools available to medicinal chemists. The integration of boron-containing functionalities into drug candidates opens up novel avenues for structure-based drug design. As our understanding of disease mechanisms advances, so does our need for innovative molecular entities capable of modulating these pathways effectively. Compounds such as 7-(Tetramethyl-1,3,2-dioxaborlanan 20 -yl)-23 ,4 ,5 -tetrahydro-H -benzazepin 10 -one (CAS No 1215007070) exemplify how interdisciplinary approaches can lead to breakthroughs in therapeutic innovation.

The future prospects for this compound are promising given its versatile reactivity and potential biological relevance. Ongoing research aims to explore its pharmacokinetic profile and toxicological safety through preclinical studies. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications. As regulatory frameworks evolve to support innovative drug development strategies، compounds like this one may find their way into clinical trials within the next decade.

In conclusion,7-(Tetramethyl-l ,32 -dioxaborlanan 20 -yl)-23 ,4 ,5 -tetrahydro-H -benzazepin 10 -one (CAS No 1215007070) represents a significant advancement in pharmaceutical chemistry。 Its unique structural features make it a valuable building block for synthesizing novel bioactive molecules。 The integration of boron chemistry into medicinal chemistry continues to drive innovation, offering hope for new treatments against some of humanity's most challenging diseases。 As research progresses, we can expect further insights into its potential applications, solidifying its role as an important compound in modern drug discovery。

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD